molecular formula C10H6N2O2 B13672872 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile

2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile

Cat. No.: B13672872
M. Wt: 186.17 g/mol
InChI Key: FLMCTWIVHUISJY-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile is a heterocyclic compound that belongs to the oxazine family These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile typically involves the cycloisomerization of N-(2-alkynyl)aryl benzamides. This process is catalyzed by gold(I) under mild conditions, such as room temperature or 30°C, without the need for an inert atmosphere . The reaction proceeds via a 6-exo-dig pathway, resulting in the formation of the desired oxazine compound in modest to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazine ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced oxazine rings. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

2-methyl-4-oxo-3,1-benzoxazine-6-carbonitrile

InChI

InChI=1S/C10H6N2O2/c1-6-12-9-3-2-7(5-11)4-8(9)10(13)14-6/h2-4H,1H3

InChI Key

FLMCTWIVHUISJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C#N)C(=O)O1

Origin of Product

United States

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